

Physicochemical Properties of Fluoxetine Succinamic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Fluoxetine Succinamic Acid*

Cat. No.: *B195944*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxetine succinamic acid, a derivative and potential impurity of the widely prescribed antidepressant fluoxetine, necessitates a thorough understanding of its physicochemical properties for effective drug development, formulation, and quality control. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **fluoxetine succinamic acid**, including its chemical identity, and outlines detailed experimental protocols for determining key parameters such as pKa, melting point, lipophilicity, and stability. While experimental data for **fluoxetine succinamic acid** is limited in publicly available literature, this guide furnishes the methodologies required to generate these crucial data points. Furthermore, this document explores the presumed mechanism of action based on its structural relationship to fluoxetine and provides visualizations of relevant pathways and experimental workflows.

Chemical Identity and Computed Properties

Fluoxetine succinamic acid is identified by the following chemical descriptors and computed properties.

Property	Value	Source
Chemical Name	4-(Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amino)-4-oxobutanoic acid	[1]
Molecular Formula	C ₂₁ H ₂₂ F ₃ NO ₄	[1]
Molecular Weight	409.4 g/mol	[1]
CAS Number	1026723-45-4	[1]
Appearance	Off-white solid	[1]
Computed XLogP3	3.4	[2]
Solubility (Qualitative)	Soluble in Methanol-DMSO	[1]

Experimental Physicochemical Properties

Quantitative experimental data for the physicochemical properties of **fluoxetine succinamic acid** are not readily available in the surveyed literature. The following sections detail the standard experimental protocols to determine these essential parameters.

Acid Dissociation Constant (pKa)

The pKa is a critical parameter influencing a drug's solubility, absorption, distribution, and excretion.

Table 2: pKa of Fluoxetine (for reference)

Compound	pKa	Source
Fluoxetine	9.80	[3]

No experimental pKa value for **Fluoxetine Succinamic Acid** was found in the searched sources.

Melting Point

The melting point is a key indicator of purity and is crucial for various formulation processes.

No experimental melting point for **Fluoxetine Succinamic Acid** was found in the searched sources. For reference, the melting point of fluoxetine hydrochloride is 158.4-158.9 °C[4].

Lipophilicity (LogP/LogD)

Lipophilicity is a primary determinant of a drug's ability to cross biological membranes.

No experimental LogP or LogD value for **Fluoxetine Succinamic Acid** was found in the searched sources. A computed XLogP3 value is 3.4[2]. For reference, the LogP of fluoxetine is 4.05[5].

Aqueous Solubility

Solubility significantly impacts a drug's bioavailability.

No quantitative aqueous solubility data for **Fluoxetine Succinamic Acid** was found in the searched sources. For reference, fluoxetine hydrochloride has a solubility of 14 mg/mL in water[6].

Stability

Stability studies are essential to ensure the safety and efficacy of a drug substance over its shelf life.

No specific stability data for **Fluoxetine Succinamic Acid** was found. However, studies on fluoxetine indicate it is stable at -20°C and 5°C but unstable at room temperature in plasma, aqueous, and methanolic solutions[7][8]. Fluoxetine is also susceptible to degradation under acidic, photolytic, and oxidative stress conditions[9].

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method is considered the gold standard for pKa determination of ionizable compounds. [10][11][12]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

- Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[10]
- Sample Preparation: Prepare a 1 mM solution of **fluoxetine succinamic acid** in deionized water. To maintain a constant ionic strength, add potassium chloride to a final concentration of 0.15 M.[10][11]
- Titration Setup: Place the sample solution in a thermostated vessel (25 ± 0.5 °C) under constant stirring. Purge the solution with nitrogen to remove dissolved carbon dioxide.[11]
- Titration: Titrate the sample solution with standardized 0.1 M HCl or 0.1 M NaOH. Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve. Perform the titration in triplicate to ensure reproducibility. [10]



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Potentiometric Titration Workflow for pKa Determination

Determination of Melting Point by Capillary Method

This is a common and straightforward method for determining the melting point of a crystalline solid.^{[13][14][15]}

Principle: A small amount of the powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance melts is observed and recorded.

Methodology:

- Sample Preparation: Ensure the **fluoxetine succinamic acid** sample is dry and finely powdered.^[14]
- Capillary Packing: Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.^[15]
- Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
- Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion). The melting point is reported as this range.^{[14][15]}



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Capillary Method for Melting Point Determination

Determination of Lipophilicity (LogD) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.^{[16][17][18]}

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer at a specific pH (e.g., 7.4). The concentrations of the compound in each phase are measured, and the distribution coefficient (LogD) is calculated.

Methodology:

- Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa by shaking them together for 24 hours and then allowing the phases to separate.[17]
- Sample Preparation: Prepare a stock solution of **fluoxetine succinamic acid** in a suitable solvent (e.g., DMSO).
- Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer.
- Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
- Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
- Concentration Measurement: Determine the concentration of **fluoxetine succinamic acid** in both the n-octanol and aqueous phases using a suitable analytical technique, such as HPLC-UV.
- Calculation: Calculate LogD using the following formula: $\text{LogD} = \log \left(\frac{[\text{Concentration in n-octanol}]}{[\text{Concentration in aqueous phase}]}\right)$



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Shake-Flask Method for LogD Determination

Stability-Indicating HPLC Method

This method is used to quantify the decrease of the active pharmaceutical ingredient due to degradation.^{[19][20]}

Principle: A validated HPLC method is used to separate the parent drug from its degradation products. The drug is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The amount of remaining parent drug is quantified over time.

Methodology:

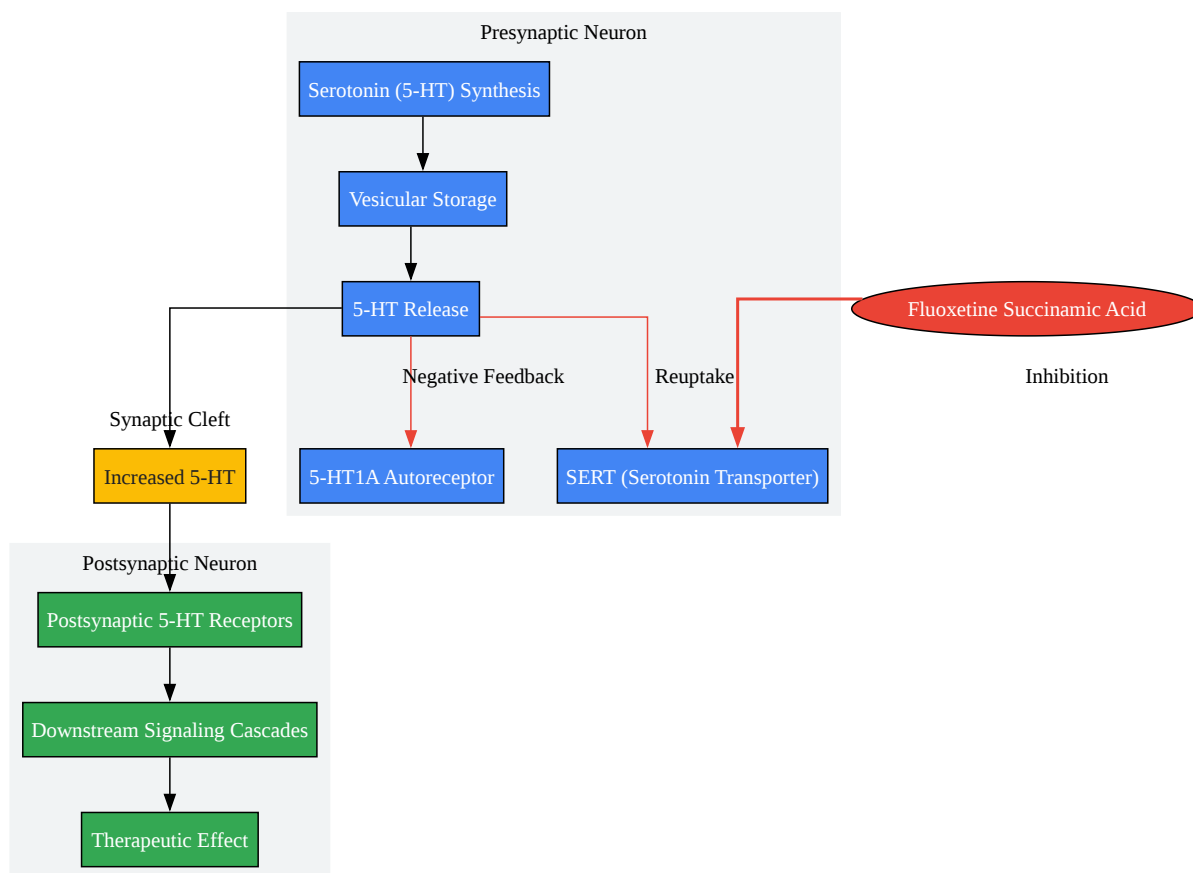
- Method Development: Develop an HPLC method that can separate **fluoxetine succinamic acid** from its potential degradation products. A reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier (e.g., acetonitrile, methanol) is a common starting point.^[19]
- Forced Degradation Studies:
 - Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C).
 - Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.
 - Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
 - Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).
 - Photodegradation: Expose a solution of the drug to UV light.
- Sample Analysis: At various time points, withdraw samples from the stress conditions, neutralize if necessary, and analyze by the developed HPLC method.
- Data Analysis: Quantify the amount of **fluoxetine succinamic acid** remaining at each time point.

Mechanism of Action and Signaling Pathways

As a close structural analog of fluoxetine, **fluoxetine succinamic acid** is presumed to exert its primary pharmacological effect through the inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT). The general mechanism of action for fluoxetine involves the following steps:

- **SERT Inhibition:** Fluoxetine binds to the allosteric site of the serotonin transporter, inhibiting the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.
- **Increased Synaptic Serotonin:** The inhibition of reuptake leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission.
- **Receptor Downregulation:** Chronic administration leads to the desensitization and downregulation of presynaptic 5-HT_{1A} autoreceptors, further increasing serotonin release.

The downstream signaling pathways affected by increased serotonergic activity are complex and involve multiple intracellular cascades. While specific pathways for **fluoxetine succinamic acid** have not been elucidated, the pathways associated with fluoxetine are relevant.



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Presumed Mechanism of Action of **Fluoxetine Succinamic Acid**

Conclusion

This technical guide provides a framework for the physicochemical characterization of **fluoxetine succinamic acid**. While specific experimental data for this compound is scarce, the detailed protocols outlined herein offer a clear path for researchers to generate the necessary data for drug development and quality control purposes. The presumed mechanism of action, based on its structural similarity to fluoxetine, centers on the inhibition of the serotonin transporter. Further research is warranted to fully elucidate the unique physicochemical properties and pharmacological profile of **fluoxetine succinamic acid**.

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